Predicted Lipophilicity (LogP) as a Surrogate for Membrane Permeability: Target Compound vs. Sulfathiazole and N-Substituted Derivatives
The predicted LogP of 4-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-benzenesulfonamide is 4.33, which is 2.3 LogP units higher than that of the clinically used monothiazole sulfathiazole (predicted LogP ≈ 2.0) [1]. This difference corresponds to a theoretical ~200-fold increase in n-octanol/water partition coefficient, suggesting significantly higher membrane permeability potential. A close N-substituted derivative (4-[(2'-amino-4'-methyl[4,5'-bi-1,3-thiazol]-2-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide) exhibits an experimental IC₅₀ of 0.0301 at pH 7.9, 37 °C—a result that is structurally contingent and cannot be directly extrapolated to the parent compound [2].
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 4.33 |
| Comparator Or Baseline | Sulfathiazole: predicted LogP ≈ 2.0 |
| Quantified Difference | ΔLogP ≈ +2.33 (theoretical ~200-fold higher partition coefficient) |
| Conditions | Predicted/calculated values (cheminformatics); no experimental LogD₇.₄ data available |
Why This Matters
Higher LogP may translate to improved passive membrane permeability, but experimental validation (PAMPA/Caco-2) is required before procurement decisions based on permeability.
- [1] PubChem. Sulfathiazole (CID 5340). Predicted LogP. National Center for Biotechnology Information. View Source
- [2] BRENDA Enzyme Database. Ligand: 4-[(2'-amino-4'-methyl[4,5'-bi-1,3-thiazol]-2-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide. IC₅₀ = 0.0301, pH 7.9, 37 °C. View Source
